molecular formula C9H11F3O B6228786 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol CAS No. 1482732-50-2

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B6228786
CAS No.: 1482732-50-2
M. Wt: 192.18 g/mol
InChI Key: XOZIJMOHCIKIMN-UHFFFAOYSA-N
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Description

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C9H11F3O and a molecular weight of 192.18 g/mol It is characterized by the presence of an ethynyl group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Addition of the Ethynyl Group: The ethynyl group can be added through a reaction with acetylene or ethynyl lithium.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of 1-ethynyl-4-(trifluoromethyl)cyclohexanone.

    Reduction: Formation of 1-ethenyl-4-(trifluoromethyl)cyclohexan-1-ol or 1-ethyl-4-(trifluoromethyl)cyclohexan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The ethynyl and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to its targets, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-ethynyl-4-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    4-(trifluoromethyl)cyclohexan-1-ol: Similar structure but without the ethynyl group.

Uniqueness

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the combination of the ethynyl, trifluoromethyl, and hydroxyl groups on a cyclohexane ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1482732-50-2

Molecular Formula

C9H11F3O

Molecular Weight

192.18 g/mol

IUPAC Name

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H11F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h1,7,13H,3-6H2

InChI Key

XOZIJMOHCIKIMN-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC(CC1)C(F)(F)F)O

Purity

95

Origin of Product

United States

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